molecular formula C20H18N2O3 B2356568 (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone CAS No. 955679-51-3

(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone

Cat. No. B2356568
CAS RN: 955679-51-3
M. Wt: 334.375
InChI Key: OTRMLKKYZDGQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone, commonly known as DMOM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DMOM is a heterocyclic compound that contains both a quinoline and an oxazole ring system. The compound has been found to exhibit a range of biological activities, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Research has delved into the synthesis of related heterocyclic compounds, exploring methodologies for creating complex molecular structures with potential pharmacological properties. For example, the study of oxidative ring-contraction of benzazepines to quinoline derivatives highlights synthetic routes that could be relevant for the synthesis of the mentioned compound, emphasizing the versatility of such molecules for further chemical transformations (Karimi et al., 2015).

Antioxidant Properties

  • Derivatives of dihydroxyphenyl compounds have been studied for their antioxidant activities, indicating the potential of phenolic compounds in offering cellular protection against oxidative stress. This suggests that structurally related compounds might also be explored for their antioxidant capacities and their ability to scavenge free radicals (Çetinkaya et al., 2012).

Biological Applications

  • The synthesis and study of benzylisoquinoline alkaloids from natural sources have been pursued, with new compounds being characterized for their structural and potentially therapeutic properties. This highlights the ongoing interest in quinoline and isoquinoline derivatives for their bioactive potential, including antimicrobial, anticancer, and anti-inflammatory activities (Pudjiastuti et al., 2010).

Fluorescent Labeling and Sensing

  • Novel fluorophores based on quinolone structures have been developed for biomedical analysis, demonstrating strong fluorescence and stability in various pH ranges. Such studies suggest the utility of quinoline derivatives in the development of fluorescent labeling agents and probes for biological and chemical sensing applications (Hirano et al., 2004).

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-24-16-10-8-15(9-11-16)18-13-21-19(25-18)20(23)22-12-4-6-14-5-2-3-7-17(14)22/h2-3,5,7-11,13H,4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRMLKKYZDGQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)N3CCCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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